molecular formula C12H22O B13257930 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde

Cat. No.: B13257930
M. Wt: 182.30 g/mol
InChI Key: JGTRQZAGFGCPIB-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H22O It is a derivative of cyclohexane, featuring a tert-butyl group and a methyl group attached to the cyclohexane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via Friedel-Crafts alkylation reactions. This involves the reaction of cyclohexane with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of the corresponding alcohol. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid

    Reduction: 4-Tert-butyl-1-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can be utilized in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde.

    4-Tert-butyl-1-methylcyclohexane: Lacks the aldehyde functional group.

    1-Tert-butyl-4-methylcyclohexane: Different positioning of the methyl group.

Uniqueness

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde group on the cyclohexane ring

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-tert-butyl-1-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-11(2,3)10-5-7-12(4,9-13)8-6-10/h9-10H,5-8H2,1-4H3

InChI Key

JGTRQZAGFGCPIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)C=O

Origin of Product

United States

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